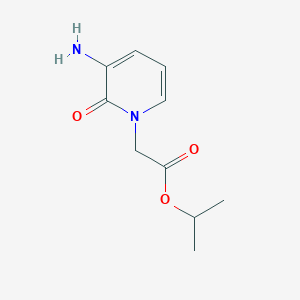
Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Esterification: The final step involves esterification of the carboxylic acid group with isopropanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the pyridine ring.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydroxylated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Could be used in the production of specialty chemicals or as a reagent in chemical processes.
作用機序
The mechanism of action of Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)propanoate: A similar compound with a propanoate ester instead of an acetate ester.
Ethyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate: An ethyl ester analog.
Methyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate: A methyl ester analog.
Uniqueness
Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate may have unique properties due to the presence of the isopropyl ester group, which could influence its solubility, stability, and biological activity compared to its analogs.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
propan-2-yl 2-(3-amino-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)15-9(13)6-12-5-3-4-8(11)10(12)14/h3-5,7H,6,11H2,1-2H3 |
InChIキー |
CHABPYLYBCKQSA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CN1C=CC=C(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
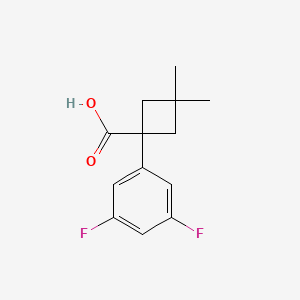
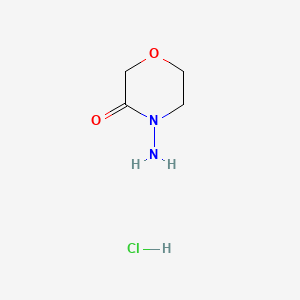
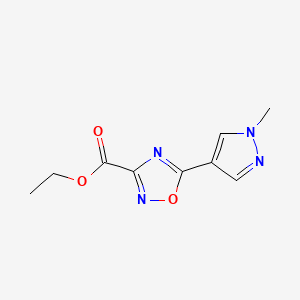
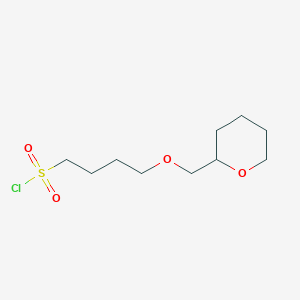
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
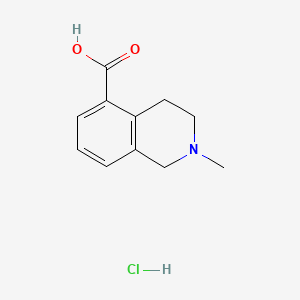
![trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)
![3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)
![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)
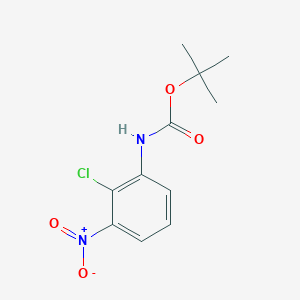
![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
